molecular formula C21H25N3O4 B15142964 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3

3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3

Cat. No.: B15142964
M. Wt: 386.5 g/mol
InChI Key: ZPLBXOVTSNRBFB-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WDR5-0103-d3 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of WDR5-0103-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

WDR5-0103-d3 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving WDR5-0103-d3 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO or acetonitrile, with temperatures ranging from room temperature to elevated temperatures depending on the reaction .

Major Products Formed

The major products formed from the reactions of WDR5-0103-d3 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

WDR5-0103-d3 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein-protein interactions and epigenetic modifications.

    Biology: Employed in research on gene expression regulation and chromatin remodeling.

    Medicine: Investigated for its potential therapeutic effects in diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

WDR5-0103-d3 exerts its effects by inhibiting the interaction between WDR5 and MLL protein. This inhibition disrupts the formation of the MLL complex, which is essential for the methylation of histone H3 lysine 4 (H3K4). By preventing this interaction, WDR5-0103-d3 effectively reduces the methylation of H3K4, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WDR5-0103-d3 is unique due to its high potency and selectivity for WDR5. It has a binding affinity (Kd) of 450 nM, making it more effective than similar compounds like WDR5-0102. Additionally, its ability to disrupt the MLL complex makes it a valuable tool in epigenetic research and potential therapeutic applications .

Biological Activity

3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21D3H22N3O4
  • Molecular Weight : 386.459 g/mol
  • CAS Number : 890190-22-4

Research indicates that this compound may exert its biological effects through several key mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways. For instance, it affects the Akt/NFκB signaling pathway, which is crucial for cell survival and proliferation in malignancies such as prostate cancer .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is mediated by the downregulation of phosphorylated Akt and inhibition of NFκB transcriptional activity, leading to increased apoptosis rates in treated cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Observed Cell Lines Tested
Cell Proliferation InhibitionSignificant reduction in cell viabilityLNCaP, DU145, GM-0637
Apoptosis InductionIncreased apoptosis markers (e.g., caspase activation)LNCaP, TRAMP
Signaling Pathway ModulationInhibition of Akt and NFκB activityVarious prostate cancer models

Case Study 1: Prostate Cancer Cells

In a study investigating the effects of this compound on prostate cancer cell lines, researchers found that treatment led to a marked decrease in cell viability. The compound was administered at varying concentrations, and results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

Case Study 2: Comparative Analysis with Curcumin Derivatives

Another study compared this compound with curcumin derivatives, revealing that while both compounds inhibited cell growth, this compound exhibited enhanced solubility and bioavailability. This suggests a potential advantage for therapeutic applications in cancer management .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[[3-(trideuteriomethoxy)benzoyl]amino]benzoate

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)/i2D3

InChI Key

ZPLBXOVTSNRBFB-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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